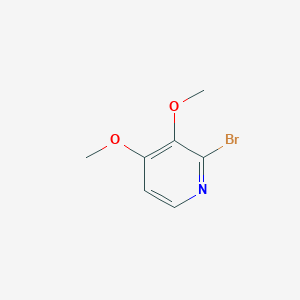

2-Bromo-3,4-dimethoxypyridine

Overview

Description

- 2-Bromo-3,4-dimethoxypyridine is a heterocyclic compound belonging to the pyridine family.

- It has a bromine atom and two methoxy groups attached to it.

- Molecular formula: C<sub>7</sub>H<sub>8</sub>BrNO<sub>2</sub>.

- Molecular weight: 218.05 g/mol.

- Melting point: 42-44°C.

- It is a white powder with potential applications in various fields.

Synthesis Analysis

- 2-Bromo-3,4-dimethoxypyridine can be synthesized through a series of reactions starting from 2,6-dichloropyridine.

- The synthesis involves bromination and methylation steps to introduce the bromine and methoxy groups.

Molecular Structure Analysis

- The optimized geometry of the compound shows stable dihedral angles.

- The electronic properties, such as HOMO and LUMO, have been studied using theoretical methods.

- The UV-visible spectrum has been simulated for different solvents.

Chemical Reactions Analysis

- 2-Bromo-3,4-dimethoxypyridine can participate in various reactions, including Suzuki cross-coupling reactions.

- It can be used in the synthesis of novel pyridine derivatives.

Physical And Chemical Properties Analysis

- Purity : 95%.

- Storage temperature : 4°C.

- Safety : It is a flammable liquid and vapor (H225).

- Hazards : Avoid heat, sparks, and open flames.

Scientific Research Applications

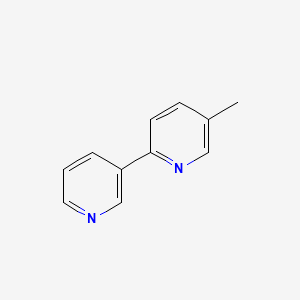

Synthesis of Bipyridyl Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 2-Bromo-3,4-dimethoxypyridine is used in the synthesis of complex organic compounds, specifically in the preparation of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl.

- Methods of Application : The compound is synthesized through a series of reactions starting from 2,6-dichloropyridine, leading to 3-bromo-2,6-dimethoxypyridine, and eventually to the target bipyridyl derivative.

- Results : The synthesis process yields high yields in the final steps.

Preparation of Oligo (N-phenyl-m-aniline) Derivatives

- Scientific Field : Polymer Chemistry

- Application Summary : 2-Bromo-3,4-dimethoxypyridine plays a role in the synthesis of oligo (N-phenyl-m-aniline)s, specifically in the preparation of dimer and trimer derivatives.

- Methods of Application : The specific methods of application are not mentioned in the source.

- Results : These compounds show significant potential due to their unique structures and properties, such as adopting helical structures and exhibiting redox properties.

High-Pressure Reactions with Acetylenedicarboxylate

- Scientific Field : Physical Chemistry

- Application Summary : 2-Bromo-3,4-dimethoxypyridine demonstrated reactivity under high-pressure conditions.

- Methods of Application : When reacted with dimethyl acetylenedicarboxylate at high pressures, it yielded adducts like 9aH- and 4H-quinolizines.

- Results : This high-pressure reaction pathway opens up possibilities for synthesizing novel compounds that are not easily formed under normal conditions.

Synthesis of Pyridine-Based Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : The compound finds application in the synthesis of novel pyridine derivatives.

- Methods of Application : This is particularly notable in Suzuki cross-coupling reactions, which are pivotal in creating a variety of structurally diverse pyridine derivatives.

- Results : These derivatives have potential applications in various fields, including pharmaceuticals and materials science.

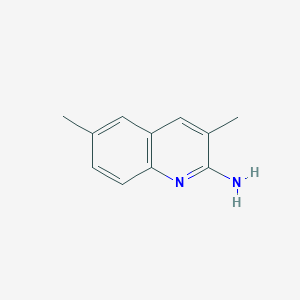

Role in Antioxidant Synthesis

- Scientific Field : Biochemistry

- Application Summary : 2-Bromo-3,4-dimethoxypyridine is involved in synthesizing antioxidants.

- Methods of Application : A study on the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, a class of compounds with antioxidant properties, highlighted the use of 3-bromopyridine precursors in their preparation.

- Results : These antioxidants exhibit effective chain-breaking properties in organic solutions, making them significant in the field of oxidative stress research.

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : 2-Bromo-3,4-dimethoxypyridine is used in the synthesis of heterocyclic compounds .

- Methods of Application : The compound is used as a starting material in various reactions to form complex heterocyclic structures .

- Results : The synthesized heterocyclic compounds have potential applications in pharmaceuticals and materials science .

Synthesis of Pyridine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 2-Bromo-3,4-dimethoxypyridine is used in the synthesis of various pyridine derivatives .

- Methods of Application : The compound is used as a starting material in various reactions to form complex pyridine structures .

- Results : The synthesized pyridine derivatives have potential applications in pharmaceuticals and materials science .

High-Pressure Reactions

- Scientific Field : Physical Chemistry

- Application Summary : 2-Bromo-3,4-dimethoxypyridine demonstrated reactivity under high-pressure conditions .

- Methods of Application : When reacted with certain compounds at high pressures, it yielded unique adducts .

- Results : This high-pressure reaction pathway opens up possibilities for synthesizing novel compounds that are not easily formed under normal conditions .

Safety And Hazards

- Warning : Highly flammable liquid and vapor.

- Follow safety precautions to prevent fire and exposure.

Future Directions

- Further research can explore its applications in drug discovery, materials science, and other fields.

- Investigate its potential as a building block for novel compounds.

Remember that this analysis is based on available information, and further research may reveal additional insights. If you need more details or have specific questions, feel free to ask! 😊

properties

IUPAC Name |

2-bromo-3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFITQNDOMDLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569301 | |

| Record name | 2-Bromo-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4-dimethoxypyridine | |

CAS RN |

104819-52-5 | |

| Record name | 2-Bromo-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1610947.png)

![Decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B1610949.png)

![2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610955.png)